molecular formula C22H28FN4O6P B1683195 Toceranib phosphate CAS No. 874819-74-6

Toceranib phosphate

Numéro de catalogue: B1683195
Numéro CAS: 874819-74-6
Poids moléculaire: 494.5 g/mol
Clé InChI: AOORBROPMMRREB-HBPAQXCTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le phosphate de tocéranib, commercialisé sous le nom de marque Palladia, est un inhibiteur de la tyrosine kinase réceptrice utilisé principalement en médecine vétérinaire pour le traitement des tumeurs mastocytaires canines. C'est le premier médicament développé spécifiquement pour le traitement du cancer chez les chiens . Le phosphate de tocéranib agit en inhibant plusieurs tyrosine kinases, qui sont des enzymes impliquées dans les voies de signalisation qui régulent la division cellulaire et la survie .

Méthodes De Préparation

La synthèse du phosphate de tocéranib implique plusieurs étapes, en commençant par la préparation de la structure de base de l'indolinone. La voie de synthèse comprend généralement :

Les méthodes de production industrielle du phosphate de tocéranib sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des conditions réactionnelles optimisées et des étapes de purification pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Le phosphate de tocéranib subit diverses réactions chimiques, notamment :

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'hydrolyse peut produire la forme de base libre du tocéranib .

4. Applications de la Recherche Scientifique

Le phosphate de tocéranib a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Le phosphate de tocéranib exerce ses effets en inhibant plusieurs tyrosine kinases réceptrices, notamment :

    Récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR2) : Impliqué dans la formation de nouveaux vaisseaux sanguins (angiogenèse).

    Récepteur du facteur de croissance dérivé des plaquettes (PDGFR) : Joue un rôle dans la croissance et la survie des cellules.

    Récepteur du facteur de cellule souche (KIT) : Important pour la prolifération et la survie de certains types de cellules.

En bloquant ces récepteurs, le phosphate de tocéranib perturbe les voies de signalisation qui favorisent la croissance tumorale et l'angiogenèse, conduisant à la mort des cellules tumorales et à la réduction de l'apport sanguin à la tumeur .

Applications De Recherche Scientifique

Canine Mast Cell Tumors

Toceranib phosphate is most commonly utilized for treating canine mast cell tumors. A retrospective study involving 50 dogs showed that 80% experienced clinical benefits, with varying responses based on the tumor's location:

  • Cutaneous mast cell tumors : 86% response rate.
  • Visceral mast cell tumors : 80% response rate.
  • Gastrointestinal mast cell tumors : 76% response rate.

The median duration of treatment for those benefiting from the therapy was approximately 36 weeks .

Canine Carcinomatosis and Mesothelioma

A study evaluated the efficacy of this compound in dogs with carcinomatosis and mesothelioma. Out of 23 cases reviewed:

  • The best overall response rate was 30.4%, with complete responses observed in 13% of cases.
  • The median progression-free survival was 171 days, and overall median survival time was 301 days .

Aortic Body Chemodectomas

In a multi-institutional study focused on dogs diagnosed with aortic body chemodectomas, this compound demonstrated a clinical benefit rate of 89%. The median survival time for those treated solely with toceranib was approximately 478 days .

Safety Profile

This compound is generally well tolerated among canine patients. Common adverse effects include:

  • Grade 1 and 2 gastrointestinal issues (e.g., diarrhea).
  • Hyporexia (decreased appetite).

In a study involving cats with mast cell neoplasia, about 60% experienced low-grade adverse events, which typically resolved with dose adjustments or treatment breaks .

Comparative Effectiveness

Recent studies have explored the synergistic effects of combining this compound with other therapies:

  • Combination with Carprofen : A study indicated that this combination could serve as an effective first-line therapy for certain cancers .
  • Nanohydroxyapatite Delivery Systems : Research suggests that using nanohydroxyapatite as a drug carrier may enhance the bioavailability of this compound, potentially improving therapeutic outcomes .

Summary of Case Studies

Study FocusSample SizeClinical Benefit RateMedian Survival TimeCommon Adverse Effects
Mast Cell Tumors50 dogs80%~36 weeksGrade 1/2 diarrhea
Carcinomatosis/Mesothelioma23 dogs30.4%301 daysLow-grade gastrointestinal issues
Aortic Body Chemodectomas27 dogs89%~478 daysMild adverse events

Mécanisme D'action

Toceranib phosphate exerts its effects by inhibiting multiple receptor tyrosine kinases, including:

By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the death of tumor cells and the reduction of blood supply to the tumor .

Comparaison Avec Des Composés Similaires

Le phosphate de tocéranib est similaire à d'autres inhibiteurs de la tyrosine kinase, tels que le sunitinib, qui est utilisé en médecine humaine. Les deux composés inhibent plusieurs tyrosine kinases et ont des effets antitumoraux et antiangiogéniques . Le phosphate de tocéranib est unique en son approbation spécifique pour une utilisation vétérinaire et son développement comme premier traitement contre le cancer pour les chiens .

Composés Similaires

    Sunitinib : Utilisé en médecine humaine pour le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales.

    Imatinib : Un autre inhibiteur de la tyrosine kinase utilisé pour traiter la leucémie myéloïde chronique et les tumeurs stromales gastro-intestinales.

    Sorafenib : Utilisé pour le traitement des cancers du foie, des reins et de la thyroïde.

Le phosphate de tocéranib se distingue par son application spécifique en oncologie vétérinaire et son efficacité dans le traitement des tumeurs mastocytaires canines .

Activité Biologique

Toceranib phosphate (Palladia®) is a small molecule receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology for the treatment of various tumors in dogs, particularly mast cell tumors (MCTs). Its mechanism of action involves blocking multiple RTKs, including KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), leading to both anti-tumor and anti-angiogenic effects. This article explores the biological activity of this compound, supported by clinical data and case studies.

Toceranib acts as a competitive inhibitor of ATP, preventing the phosphorylation of RTKs, which is crucial for downstream signaling pathways involved in tumor growth and angiogenesis. The specific targets include:

  • KIT : Involved in mast cell proliferation.
  • VEGFR : Plays a key role in angiogenesis.
  • PDGFR : Important for tumor-associated stroma development.

The inhibition of these pathways contributes to both direct anti-tumor effects and the reduction of tumor-associated blood supply.

Case Studies and Clinical Trials

  • Mast Cell Tumors (MCTs) :
    • A randomized, placebo-controlled trial demonstrated an objective response rate (ORR) of 42.8% in dogs treated with toceranib for MCTs, with complete responses (CR) observed in 21 dogs and partial responses (PR) in 41 dogs out of 145 total treated .
    • In another study focusing on non-resectable Grade II and III MCTs, the response rate was significantly higher in the toceranib group (37.2%) compared to the placebo group (7.9%) over six weeks .
  • Anal Sac Adenocarcinoma :
    • In a study involving 32 dogs with anal sac adenocarcinoma, clinical benefit was noted in 87.5% , with 25% achieving PR and 62.5% stable disease (SD). The median duration for PR was approximately 22 weeks .
  • Thyroid Carcinoma :
    • A clinical benefit rate of 80% was reported in dogs with thyroid carcinoma treated with toceranib, indicating its potential effectiveness across various tumor types .
  • Aortic Body Chemodectomas :
    • A retrospective analysis revealed a clinical benefit rate of 89% among dogs treated with toceranib for aortic body chemodectomas, with a median survival time of 478 days .

Summary Table of Clinical Outcomes

Tumor TypeClinical Benefit RateComplete ResponsePartial ResponseStable Disease
Mast Cell Tumors42.8%2141N/A
Anal Sac Adenocarcinoma87.5%N/A820
Thyroid Carcinoma80%N/AN/AN/A
Aortic Body Chemodectomas89%N/AN/AN/A

Safety Profile

This compound is generally well tolerated in canine patients, with mild gastrointestinal and myelosuppressive effects being the most common adverse reactions. The safety profile indicates that serious side effects are rare, making it a viable treatment option for various malignancies .

Adverse Effects Observed

  • Mild gastrointestinal upset
  • Myelosuppression
  • Rare severe adverse effects

Propriétés

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOORBROPMMRREB-HBPAQXCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874819-74-6
Record name Toceranib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 874819-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCERANIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toceranib phosphate
Reactant of Route 2
Toceranib phosphate
Reactant of Route 3
Toceranib phosphate
Reactant of Route 4
Reactant of Route 4
Toceranib phosphate
Reactant of Route 5
Reactant of Route 5
Toceranib phosphate
Reactant of Route 6
Toceranib phosphate
Customer
Q & A

Q1: What is the primary mechanism of action of toceranib phosphate?

A1: this compound exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases []. Its primary targets include c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptors (PDGFRs) [].

Q2: How does this compound's inhibition of c-Kit affect mast cell tumors?

A2: this compound binds to the intracellular kinase domain of c-Kit, preventing its activation []. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to tumor cell death [].

Q3: What is the significance of VEGFR2 inhibition by this compound?

A3: VEGFR2 plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR2, this compound hinders the development of new blood vessels that supply nutrients and oxygen to the tumor, thereby limiting tumor growth [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula and weight of this compound.

Q5: Is there any information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research primarily focuses on the pharmacological aspects of this compound. Information regarding material compatibility and stability under various conditions is not discussed within these excerpts.

Q6: How is this compound absorbed, distributed, metabolized, and excreted in dogs?

A6: this compound is administered orally and demonstrates good oral bioavailability in dogs (76.9%) []. It is highly protein-bound in plasma (90.8-92.8%) and exhibits a large volume of distribution, suggesting extensive tissue distribution []. This compound undergoes hepatic metabolism, primarily forming an alicyclic N-oxide metabolite []. The majority of the drug is excreted in feces (92%), with a small portion (7%) excreted in urine []. The long elimination half-life (around 31 hours) suggests enterohepatic recirculation [, ].

Q7: Does food affect the pharmacokinetics of this compound?

A7: Studies in laboratory beagles found no statistically significant differences in pharmacokinetic parameters when this compound was administered in fed versus fasted states [].

Q8: What types of in vitro assays have been used to study the activity of this compound?

A8: Researchers have employed various in vitro assays to investigate this compound's effects on cancer cells, including cell growth inhibition assays (transwell assays), wound healing assays (to assess cell migration), and colony formation assays (to assess cell proliferation and survival) [].

Q9: What animal models have been used to evaluate this compound's efficacy?

A9: Mouse xenograft models, where human or canine cancer cells are implanted into mice, have been utilized to study this compound's in vivo efficacy. One study specifically used an orthotopic xenograft model, implanting canine osteosarcoma cells directly into the bone marrow of mice, to mimic the natural tumor environment [].

Q10: What types of cancers in dogs have shown responses to this compound in clinical studies?

A10: this compound demonstrates clinical efficacy against a variety of canine cancers, including mast cell tumors [, ], anal sac adenocarcinoma [], nasal carcinoma [, ], and gastrointestinal stromal tumors [].

Q11: Are there any known mechanisms of resistance to this compound in canine mast cell tumors?

A11: Yes, research suggests that acquired resistance to this compound can develop in canine mast cell tumors. One mechanism involves the acquisition of secondary mutations in the c-Kit gene, the primary target of this compound []. These mutations can alter the drug's binding site, rendering it less effective [].

Q12: What are the most common adverse effects associated with this compound administration in dogs?

A12: The most frequently reported adverse events in dogs receiving this compound are gastrointestinal disturbances, primarily diarrhea and anorexia [, , , , ]. These effects are generally mild to moderate in severity and can often be managed with dose adjustments or supportive care [, ].

Q13: Are there any concerns regarding this compound's effects on the cardiovascular system in dogs?

A13: Yes, this compound administration has been associated with an increased risk of systemic hypertension (high blood pressure) in dogs []. Regular blood pressure monitoring is recommended for dogs undergoing treatment with this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.